molecular formula C12H21F3N2O6S2 B1611038 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate CAS No. 439937-63-0

4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate

Cat. No.: B1611038
CAS No.: 439937-63-0
M. Wt: 410.4 g/mol
InChI Key: JJUNHKAVFOFCHX-UHFFFAOYSA-N
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Description

“4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate” is a chemical compound with the linear formula C11H20N2O3S . .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H20N2O3S . The molecular weight of the compound is 260.35 .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 260.35 . .

Scientific Research Applications

1. Catalyst Support in Electrochemical Applications

4-(3-Methyl-1-imidazolio)-1-butanesulphonic acid triflate (BSMIMOTF)-Nafion film has been utilized as a novel catalyst support. This involves the immobilization of BSMIMOTF in Nafion, a conductive membrane, for the uniform distribution of spherical platinum nanoparticles. This setup exhibits enhanced electrocatalytic activity and stability, particularly for the electro-oxidation of methanol, suggesting potential applications in direct-methanol fuel cells (Zhang et al., 2015).

2. Transesterification Reaction Catalyst

The compound has been studied for its role in the transesterification of methyl acetate with ethanol to form ethyl acetate and methanol. This research provides insights into the reaction kinetics and mechanism of transesterification catalyzed by ionic liquids like 4-(3-Methyl-1-imidazolio)-1-butanesulfonic acid triflate, highlighting its potential as an active catalyst compared to conventional acids (Peng et al., 2013).

3. Polyesterification Solvent and Catalyst

This compound, as a Bronsted acid ionic liquid, has proven to be an efficient solvent and catalyst for polyesterification. It allows for rapid formation of high molar mass polyesters, demonstrating its utility in polymer synthesis. The study also discusses how different anions in the ionic liquid affect the rate and side reactions of polyesterification (Zhang et al., 2011).

4. Synthesis of Antioxidants

The compound has been utilized in the synthesis of antioxidants like 1,3,5—trimethyl—2,4,6—tris(3,5—di—terbutyl—4—hydroxybenzyl) benzeneantioxidant—330. Its role as a catalyst in alkylation reactions underlines its potential in the creation of valuable chemical compounds (Hong & Yuan, 2010).

5. Solvent and Catalyst in Organic Synthesis

This ionic liquid has been reported as an efficient catalyst and solvent in the synthesis of phthalazinetrione derivatives. It facilitates a one-pot three-component condensation reaction, showcasing its efficacy and environmental friendliness in organic synthesis (Song et al., 2012).

Safety and Hazards

The compound “4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate” is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Properties

IUPAC Name

4-(3-butylimidazol-1-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S.CHF3O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16;2-1(3,4)8(5,6)7/h8-9,11H,2-7,10H2,1H3;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNHKAVFOFCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467103
Record name 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439937-63-0
Record name 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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